molecular formula C29H21ClN4O3S B12888138 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- CAS No. 78807-77-9

10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-

Cat. No.: B12888138
CAS No.: 78807-77-9
M. Wt: 541.0 g/mol
InChI Key: TXYQYMYIETWWHJ-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- is a complex organic compound that belongs to the phenothiazine class of heterocyclic compounds. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a phenothiazine core, substituted with a pyrazole ring, and functional groups such as chlorophenyl and nitrophenyl.

Preparation Methods

The synthesis of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- involves multiple steps, starting from the phenothiazine core. The synthetic route typically includes:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through the reaction of phenothiazine with appropriate hydrazine derivatives.

    Functional Group Substitution: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- involves its interaction with molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- can be compared with other phenothiazine derivatives, such as:

Properties

CAS No.

78807-77-9

Molecular Formula

C29H21ClN4O3S

Molecular Weight

541.0 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C29H21ClN4O3S/c30-21-13-9-19(10-14-21)23-17-26(20-11-15-22(16-12-20)34(36)37)32(31-23)18-29(35)33-24-5-1-3-7-27(24)38-28-8-4-2-6-25(28)33/h1-16,26H,17-18H2

InChI Key

TXYQYMYIETWWHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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